

How to remove CHAPS from a protein sample after solubilization

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Compound of Interest

Compound Name: 3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate

Cat. No.: B1210295

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Technical Support Center: Protein Purification Troubleshooting Guides & FAQs: Removing CHAPS from Protein Samples

Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with detailed guidance on the effective removal of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) from protein samples following solubilization. Find answers to common questions, troubleshoot experimental issues, and access detailed protocols for various CHAPS removal techniques.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove CHAPS from my protein sample?

While CHAPS is an effective zwitterionic detergent for solubilizing membrane proteins and disrupting protein-protein interactions, its presence can interfere with downstream applications. [1][2] Residual CHAPS can negatively impact techniques such as mass spectrometry, ELISA, and certain chromatography methods by suppressing signals, causing high background, or interfering with protein interactions you intend to study.[1][3][4]

Q2: What are the most common methods for removing CHAPS?

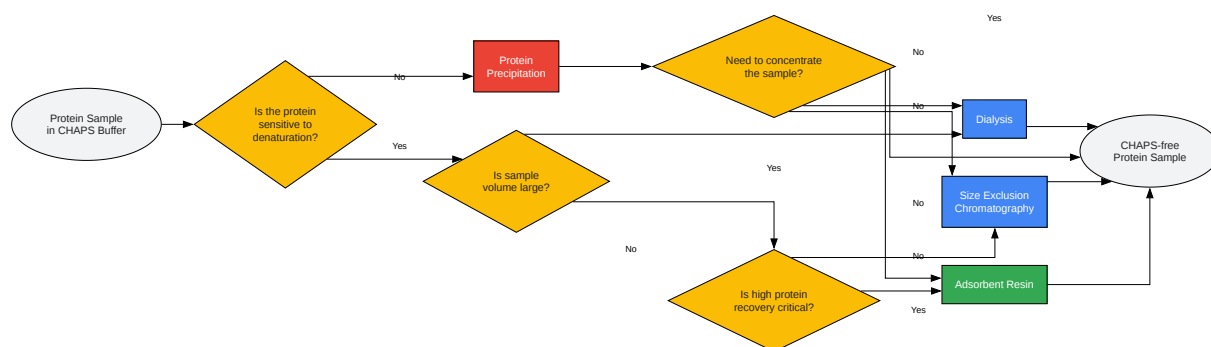
The most widely used methods for CHAPS removal include:

- Dialysis: Effective due to CHAPS's high critical micelle concentration (CMC) of 6-10 mM and relatively small micelle size.[\[5\]](#)
- Size Exclusion Chromatography (Gel Filtration): Separates proteins from smaller CHAPS molecules and micelles based on size.[\[6\]](#)[\[7\]](#)
- Protein Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can effectively remove detergents.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- Adsorbent Resins: Hydrophobic adsorbent resins can bind and remove detergent molecules from the sample.[\[10\]](#)[\[11\]](#)

Q3: Which method is best for my specific protein and application?

The optimal method depends on several factors, including the properties of your protein (e.g., stability, concentration), the initial CHAPS concentration, the required final purity, and the downstream application. The workflow diagram below can help guide your decision-making process.

Workflow for Selecting a CHAPS Removal Method



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A decision-making workflow for selecting an appropriate CHAPS removal method.

Troubleshooting Guide

Problem	Potential Cause(s)	Suggested Solution(s)
Low Protein Recovery	Protein Precipitation/Aggregation: The removal of CHAPS can expose hydrophobic regions of the protein, leading to aggregation and precipitation.[12][13][14]	<ul style="list-style-type: none">- Optimize Buffer Conditions: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI).[13] - Include Additives: Add stabilizing agents like glycerol (5-20%), low concentrations of a non-denaturing detergent, or specific ligands to the buffer.[13] - Gradual Detergent Removal: For dialysis, perform a stepwise reduction in the CHAPS concentration in the dialysis buffer.
Protein Adsorption to Surfaces: Proteins can adhere to dialysis membranes, chromatography resins, or tubes.	<ul style="list-style-type: none">- Use Low-Binding Materials: Utilize low protein-binding centrifuge tubes and membranes.- Blocking Agents: Pre-treat surfaces with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream application.	
Inefficient Elution (Chromatography): The protein may be binding too strongly to the chromatography resin.	<ul style="list-style-type: none">- Adjust Elution Buffer: Modify the salt concentration or pH of the elution buffer to facilitate protein release.[15]- Optimize Flow Rate: A slower flow rate during elution can sometimes improve recovery.	
Protein Aggregation or Precipitation	Rapid Detergent Removal: Sudden removal of the detergent can cause	<ul style="list-style-type: none">- Slower Removal Rate: Use a slower dialysis exchange rate or a gradient elution in chromatography.- Maintain

	membrane proteins to aggregate.[12][13]	Low Protein Concentration: High protein concentrations can promote aggregation.[13] If possible, perform the removal step with a more dilute protein sample.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for protein stability in the absence of CHAPS.[13]	- Screen Different Buffers: Test a range of pH values and salt concentrations on a small aliquot of your sample to find the optimal conditions for stability.[12]	
Residual CHAPS Detected	Inefficient Removal Method: The chosen method may not be sufficient for the initial CHAPS concentration.	- Increase Dialysis Time/Volume: Extend the dialysis duration or increase the volume of the dialysis buffer. - Repeat the Removal Step: For adsorbent resins or precipitation, a second round of treatment may be necessary.[6][16] - Optimize Chromatography Parameters: Ensure the column size is adequate for the sample volume and that the flow rate allows for efficient separation.
Micelle Formation: If the CHAPS concentration remains above the CMC, micelles may not be efficiently removed by methods relying on monomer diffusion.	- Dilute the Sample: Before starting the removal process, dilute the sample to bring the CHAPS concentration below its CMC (6-10 mM).	
Loss of Protein Activity	Denaturation: The protein may have denatured during the removal process, particularly	- Use a Gentler Method: Switch from precipitation to dialysis or size exclusion

with precipitation methods.[6]
[16]

chromatography. - Maintain a Cold Environment: Perform all steps at 4°C to minimize protein denaturation and degradation.

Removal of Essential Lipids:

Some membrane proteins require specific lipids for their stability and function, which may be stripped away along with the detergent.

- Add Back Lipids: If the required lipids are known, they can be added back to the final buffer.

Quantitative Data on CHAPS Removal

The following table summarizes the efficiency of CHAPS removal and protein recovery using a commercially available detergent removal resin. This data is provided as a reference; actual results may vary depending on the specific protein, sample matrix, and experimental conditions.

Detergent	Starting Concentration (%)	Detergent Removal (%)	Protein (BSA) Recovery (%)	Reference
CHAPS	3	99	90	[5]
SDS	2.5	99	95	[5]
Sodium deoxycholate	5	99	100	[5]
Octyl glucoside	5	99	90	[5]
Triton X-100	2	99	87	[5]

Table adapted from Thermo Scientific Pierce technical literature.[5] The experiment was performed with 0.1 mL samples containing 1 mg/mL of Bovine Serum Albumin (BSA) and the indicated detergent, processed through 0.5 mL of Pierce Detergent Removal Resin.

Experimental Protocols

Method 1: Dialysis

This method is suitable for removing CHAPS due to its high CMC. It is a gentle method but can be time-consuming.

Materials:

- Dialysis tubing with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa.
- Dialysis buffer (a buffer in which your protein is stable, without CHAPS).
- Stir plate and stir bar.
- Large beaker.

Protocol:

- **Prepare the Dialysis Tubing:** Cut the required length of dialysis tubing and hydrate it according to the manufacturer's instructions.
- **Sample Loading:** Load the protein sample into the dialysis tubing and securely close both ends with clips.
- **Dialysis Setup:** Place the sealed tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently.
- **Buffer Exchange:** Allow dialysis to proceed for 2-4 hours at 4°C. Change the dialysis buffer. Repeat the buffer exchange at least two more times. For optimal removal, an overnight dialysis with a final buffer change in the morning is recommended.
- **Sample Recovery:** Carefully remove the dialysis tubing from the buffer, gently dry the outside, and recover the protein sample.

Method 2: Size Exclusion Chromatography (Gel Filtration)

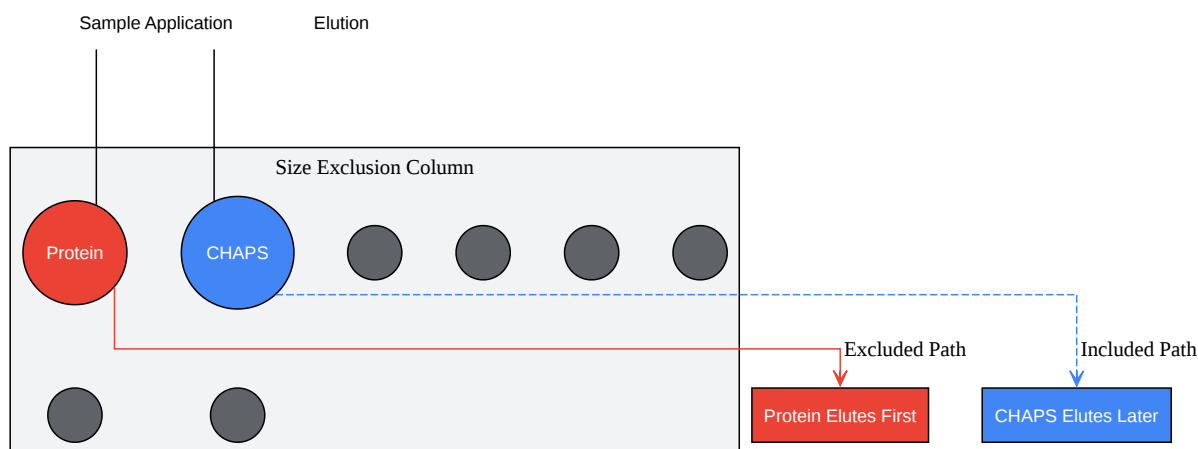
This method separates molecules based on size and is effective for removing CHAPS monomers and small micelles from larger protein molecules.

Materials:

- Size exclusion chromatography column (e.g., Sephadex G-25).
- Chromatography system (FPLC or gravity flow setup).
- Equilibration/running buffer (a buffer in which your protein is stable, without CHAPS).

Protocol:

- **Column Equilibration:** Equilibrate the size exclusion column with at least two column volumes of the running buffer.
- **Sample Loading:** Apply the protein sample to the top of the column. The sample volume should not exceed 30% of the total column volume for optimal separation.
- **Elution:** Begin flowing the running buffer through the column. The larger protein molecules will travel through the column faster and elute first, while the smaller CHAPS molecules will enter the pores of the resin and elute later.
- **Fraction Collection:** Collect fractions as the sample elutes from the column.
- **Analysis:** Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified protein.



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Principle of Size Exclusion Chromatography for CHAPS removal.

Method 3: Acetone Precipitation

This method uses an organic solvent to precipitate the protein, leaving the detergent in the supernatant. It is a rapid method but may cause protein denaturation.

Materials:

- Ice-cold (-20°C) acetone.
- Acetone-compatible centrifuge tubes.
- Refrigerated centrifuge.
- Resuspension buffer (e.g., a buffer suitable for your downstream application, which may contain a denaturant like urea or SDS).

Protocol:

- **Sample Preparation:** Place your protein sample in a pre-chilled, acetone-compatible centrifuge tube.
- **Acetone Addition:** Add four volumes of ice-cold (-20°C) acetone to the protein sample.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[16\]](#)
- **Incubation:** Vortex the mixture and incubate at -20°C for 60 minutes or at -80°C for 30 minutes to allow the protein to precipitate.[\[6\]](#)[\[8\]](#)[\[16\]](#)
- **Centrifugation:** Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[\[6\]](#)[\[16\]](#)
- **Supernatant Removal:** Carefully decant and discard the supernatant containing the CHAPS.
- **Pellet Drying:** Allow the protein pellet to air-dry for 10-30 minutes. Do not over-dry the pellet, as it may become difficult to resuspend.[\[8\]](#)
- **Resuspension:** Resuspend the protein pellet in a suitable buffer for your downstream application.

Method 4: Adsorbent Resins

Hydrophobic adsorbent resins bind detergent molecules, effectively removing them from the protein solution. Several commercial kits are available for this purpose.

Materials:

- Hydrophobic adsorbent resin (e.g., Bio-Beads SM-2 or a commercial detergent removal spin column).
- Equilibration buffer.
- Collection tubes.
- Centrifuge (for spin columns).

Protocol (General for Spin Columns):

- **Resin Preparation:** Swirl the bottle of resin to create an even suspension. Add the resin slurry to the spin column.
- **Column Equilibration:** Centrifuge the column to remove the storage buffer. Wash the resin by adding equilibration buffer and centrifuging. Repeat this wash step 2-3 times.[11]
- **Sample Application:** Place the spin column in a clean collection tube. Apply the protein sample to the top of the resin bed.
- **Incubation:** Incubate the sample with the resin for the time recommended by the manufacturer (typically 2-10 minutes) at room temperature.[11]
- **Sample Recovery:** Centrifuge the column to collect the detergent-free protein sample in the collection tube.

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